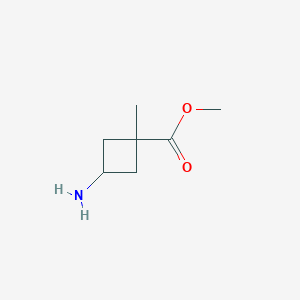

Methyl 3-amino-1-methylcyclobutane-1-carboxylate

Description

Methyl 3-amino-1-methylcyclobutane-1-carboxylate is a cyclobutane-based compound featuring a methyl group and a methyl ester at position 1, with an amino group at position 3. Cyclobutane derivatives are often synthesized via ring-closing reactions or functionalization of preformed rings, as seen in related compounds .

Properties

IUPAC Name |

methyl 3-amino-1-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10-2)3-5(8)4-7/h5H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIANLAXTQJUXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247102-49-2 | |

| Record name | methyl 3-amino-1-methylcyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-1-methylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1-methylcyclobutanecarboxylic acid with methanol in the presence of a catalyst to form the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-1-methylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry

Methyl 3-amino-1-methylcyclobutane-1-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction pathways, including:

- Substitution Reactions : The amino group can be modified to create derivatives with altered properties.

- Cyclization Reactions : The compound can undergo cyclization to form larger cyclic structures.

Biology

Research indicates that Methyl 3-amino-1-methylcyclobutane-1-carboxylate may exhibit biological activity, making it a candidate for further investigation in:

- Antimicrobial Studies : Preliminary data suggest potential antimicrobial effects against specific bacterial strains.

- Metabolic Pathway Modulation : Its structural features may allow it to influence metabolic pathways, indicating potential applications in treating metabolic disorders.

Medicine

The compound is being investigated for its therapeutic properties:

- Drug Development : It serves as a precursor for developing new therapeutics targeting various diseases, including diabetes and infections.

- Biological Activity Studies : Ongoing research aims to elucidate its mechanism of action and interaction with biological targets.

Case Studies

Several studies have documented the efficacy and safety profile of Methyl 3-amino-1-methylcyclobutane-1-carboxylate:

Antimicrobial Activity Study

A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria. Results indicated promising antimicrobial properties, warranting further investigation into its mechanism of action and potential uses in clinical settings.

Pharmacological Studies

Research involving animal models demonstrated that derivatives of this compound could influence metabolic pathways. These findings suggest potential applications in treating conditions like Type 2 diabetes mellitus, highlighting the need for further exploration of its pharmacological effects.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, their substituents, and key properties:

*Estimated based on structural similarity.

Biological Activity

Methyl 3-amino-1-methylcyclobutane-1-carboxylate (also referred to as Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate) is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-amino-1-methylcyclobutane-1-carboxylate has the molecular formula and a molecular weight of approximately 143.18 g/mol. Its structure includes a cyclobutane ring with an amino group and a carboxylate functional group, which contribute to its reactivity and interaction with biological systems.

The biological activity of methyl 3-amino-1-methylcyclobutane-1-carboxylate is primarily attributed to its ability to interact with various biological molecules. The amino group can form hydrogen bonds with proteins and enzymes, while the carboxylate moiety may engage in esterification reactions . These interactions can modulate enzyme activity, potentially influencing metabolic pathways.

Enzyme Inhibition

Research indicates that methyl 3-amino-1-methylcyclobutane-1-carboxylate may act as an inhibitor of certain enzymes. Its structural components allow it to bind effectively to active sites of enzymes, altering their function. For instance, studies have shown that compounds with similar structures can inhibit cyclobutane-containing substrates, suggesting a potential role in therapeutic applications .

Anticancer Potential

In vitro studies have demonstrated that related compounds exhibit antiproliferative effects against various cancer cell lines. For example, compounds derived from cyclobutane structures have been reported to induce apoptosis in cancer cells by activating caspase pathways. This suggests that methyl 3-amino-1-methylcyclobutane-1-carboxylate might share similar anticancer properties, warranting further investigation into its potential as a therapeutic agent .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 3-amino-1-methylcyclobutane-1-carboxylate and related compounds:

Applications in Medicinal Chemistry

The unique structural characteristics of methyl 3-amino-1-methylcyclobutane-1-carboxylate make it a valuable building block in medicinal chemistry. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting specific pathways involved in diseases such as cancer and metabolic disorders .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-1-methylcyclobutane-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves cyclobutane ring functionalization. For example, a two-step approach may include:

Amination : Reacting a cyclobutane precursor (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) with a sulfonating agent like 4-toluenesulfonate in ethyl acetate.

Purification : Concentrating under reduced pressure and recrystallization to achieve ~80% yield .

Key parameters:

- Solvent choice : Ethyl acetate is preferred for solubility and ease of removal.

- Stoichiometry : Equimolar ratios of reactants minimize side products.

- Temperature : Room temperature avoids decomposition of sensitive intermediates.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

Methodological Answer:

- NMR Spectroscopy : H-NMR (DMSO-d6) reveals distinct signals for the methyl ester (δ 3.82 ppm, singlet) and cyclobutane protons (δ 2.56–1.99 ppm, multiplet). Amino groups show broad signals at δ 9.10 ppm .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. SHELX is robust for resolving cyclobutane ring puckering and substituent orientation .

- Mass Spectrometry : Confirm molecular weight (e.g., 171.24 g/mol for related cis-3-(methylamino)cyclobutane derivatives) .

Q. What purification techniques are most effective for isolating Methyl 3-amino-1-methylcyclobutane-1-carboxylate from reaction mixtures?

Methodological Answer:

Q. Which analytical methods are critical for assessing purity and stability under varying storage conditions?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; retention time correlates with ester and amino group stability.

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>150°C indicates thermal stability).

- Karl Fischer Titration : Quantify residual water to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. What reaction mechanisms explain the nucleophilic substitution or ring-opening reactions of this cyclobutane derivative?

Methodological Answer:

- Cyclobutane Ring Strain : The 90° bond angles increase reactivity. For example, LiAlH reduces the ester to a primary alcohol while preserving the amino group .

- Steric Effects : The 1-methyl group hinders nucleophilic attack at the adjacent carbon, favoring regioselective modifications at the 3-amino position .

- Computational Modeling : Density Functional Theory (DFT) can predict activation energies for ring-opening pathways .

Q. How can computational tools (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

Methodological Answer:

- Retrosynthesis Planning : Tools like Pistachio/Bkms_metabolic databases propose feasible routes via one-step synthesis templates .

- Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes requiring rigid cyclobutane scaffolds) .

- Solvent Effects : COSMO-RS models predict solubility in polar aprotic solvents like DMF .

Q. What strategies resolve contradictions in stereochemical assignments between NMR and X-ray data?

Methodological Answer:

- NOESY Experiments : Detect spatial proximity between the 3-amino and 1-methyl groups to confirm cis/trans configurations .

- Cambridge Structural Database (CSD) : Compare bond lengths and angles with known cyclobutane structures .

- Dynamic NMR : Monitor coalescence of diastereotopic protons at elevated temperatures .

Q. How can researchers address discrepancies in reported synthetic yields or byproduct profiles?

Methodological Answer:

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

Methodological Answer:

Q. How is this compound utilized as a precursor in medicinal chemistry or materials science?

Methodological Answer:

- Drug Discovery : The cyclobutane scaffold enhances metabolic stability in protease inhibitors.

- Peptide Mimetics : The methyl ester is hydrolyzed in vivo to a carboxylic acid for prodrug activation .

- Polymer Chemistry : Rigid cyclobutane cores improve thermal stability in epoxy resins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.